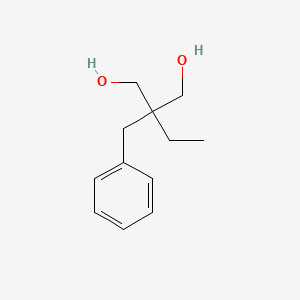
2-Benzyl-2-ethylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzyl-2-ethylpropane-1,3-diol” is an organic compound with the IUPAC name 2-benzyl-2-ethyl-1,3-propanediol . It has a CAS number of 172477-54-2 and a molecular weight of 194.27 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18O2/c1-2-12(9-13,10-14)8-11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3 . This indicates that the compound has a carbon backbone with benzyl and ethyl groups attached, along with two hydroxyl groups.Physical and Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . It has a molecular weight of 194.27 .Aplicaciones Científicas De Investigación
Chemical Modification and Properties
A study by Boča et al. (2011) discusses the chemistry and properties of compounds containing pyridine-bis(1H-benzimidazole) and pyridine-bis(1,3-benzothiazole), highlighting the preparation, properties, and potential for new investigations of analogues (Boča, Jameson, & Linert, 2011). This emphasizes the significance of exploring chemical analogues for new applications.
Bioproducts Recovery and Purification
Xiu and Zeng (2008) reviewed methods for recovering and purifying biologically produced diols, like 1,3-propanediol, from fermentation broths, highlighting the need for improved separation technologies (Xiu & Zeng, 2008). This indicates the importance of chemical processes in bioproducts' recovery, potentially relevant to compounds like 2-Benzyl-2-ethylpropane-1,3-diol.
Ionic Liquids in Separation Processes
Research by Domańska et al. (2016) on ionic liquids, specifically 1-butyl-3-methylimidazolium dicyanamide, for separating hydrocarbons, presents ionic liquids as effective solvents for separation problems (Domańska, Wlazło, & Karpińska, 2016). The study's focus on solvent properties and separation efficiency may relate to the purification or analysis of complex organic compounds like this compound.
Ethylene Perception and Fruits
Watkins (2006) explored the effects of 1-methylcyclopropene on fruits and vegetables, emphasizing its role in understanding ethylene's role in ripening and senescence (Watkins, 2006). This highlights the broader application of chemical compounds in agricultural research and food preservation.
Safety and Hazards
Direcciones Futuras
The use of diols in the synthesis of polyesters, paints, lubricants, and plasticizers is well-established . Future research could explore the potential of “2-Benzyl-2-ethylpropane-1,3-diol” in these applications. Additionally, the self-healing properties of boronic ester-based polymers, which are formed from boronic acids and diols, have led to several technological achievements with applicability in biomedical fields . This suggests potential future directions for “this compound” in the development of self-healing materials.
Propiedades
IUPAC Name |
2-benzyl-2-ethylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-12(9-13,10-14)8-11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMZEERAUFNSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2697388.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2697389.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B2697391.png)

![6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2697395.png)
![6-Azatricyclo[3.2.1.0,2,4]octan-7-one](/img/structure/B2697396.png)
![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2697398.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol](/img/structure/B2697405.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoate](/img/structure/B2697409.png)
![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)
